molecular formula C14H17N3O4S2 B8040511 3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide

3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide

Cat. No.: B8040511
M. Wt: 355.4 g/mol
InChI Key: KZUMPWATKXAELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two amino groups and two sulfonyl groups attached to a benzene ring. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process is carried out in a continuous flow microreactor system, which allows for precise control over reaction conditions and kinetics. The reaction conditions include the use of triethylamine as an acid-binding agent to prevent protonation of the raw material .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar continuous flow processes. The use of microreactor systems in industrial production ensures high yield and purity of the final product. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonamides. These products are often intermediates in the synthesis of more complex molecules used in pharmaceuticals and other applications .

Scientific Research Applications

3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide lies in its dual amino and sulfonyl groups, which provide a high degree of reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-9-3-5-11(7-13(9)15)22(18,19)17-23(20,21)12-6-4-10(2)14(16)8-12/h3-8,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUMPWATKXAELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC(=C(C=C2)C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.